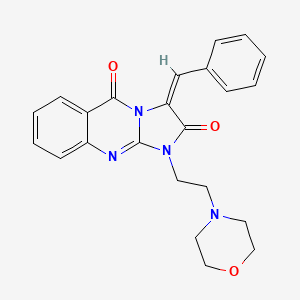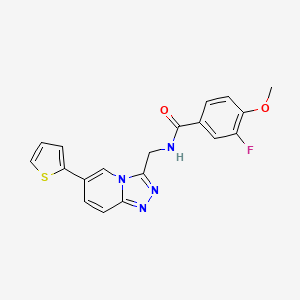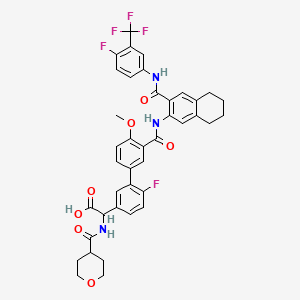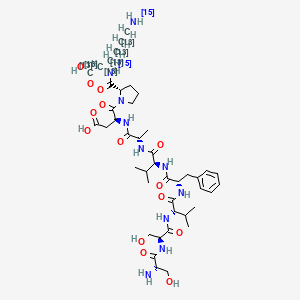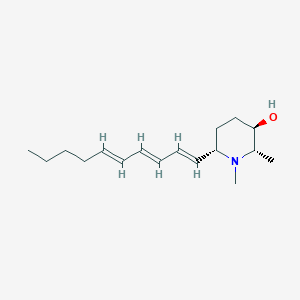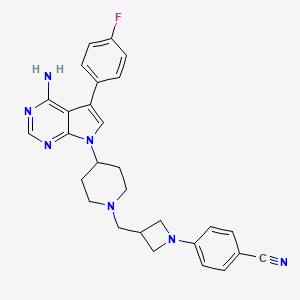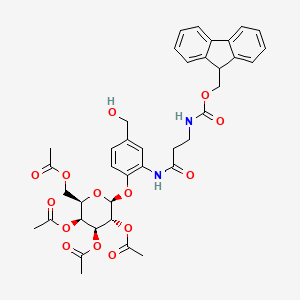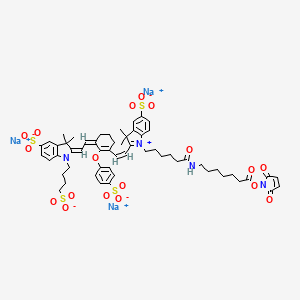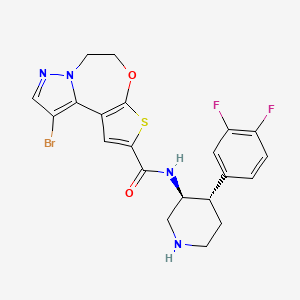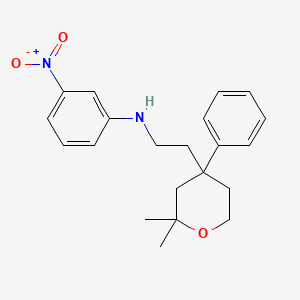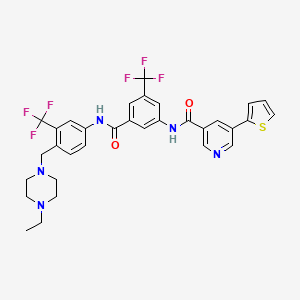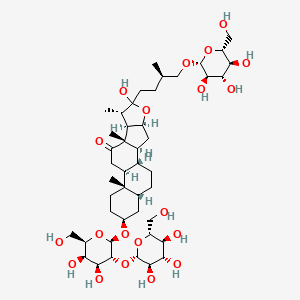
Val-Cit-PAB-DEA-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Val-Cit-PAB-DEA-COOH is a compound used primarily as a linker in antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects on healthy cells . The compound consists of a valine-citrulline dipeptide, a p-aminobenzyl carbamate (PABC) spacer, and a diethanolamine (DEA) moiety, ending with a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-DEA-COOH involves multiple steps, starting with the formation of the valine-citrulline dipeptide This is followed by the attachment of the PABC spacer and the DEA moietyThe reaction conditions typically include the use of protecting groups to ensure the selective formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .
化学反応の分析
Types of Reactions
Val-Cit-PAB-DEA-COOH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.
Substitution: The DEA moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include the individual components of the compound, such as valine-citrulline dipeptide, PABC, and DEA .
科学的研究の応用
Val-Cit-PAB-DEA-COOH is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s stability and ability to release the drug payload in the presence of specific enzymes make it an ideal linker for ADCs .
作用機序
The mechanism of action of Val-Cit-PAB-DEA-COOH involves its cleavage by specific enzymes, such as cathepsin B, which are overexpressed in cancer cells. Upon cleavage, the cytotoxic drug is released, leading to the targeted killing of cancer cells. The molecular targets include the lysosomal enzymes that facilitate the cleavage of the linker .
類似化合物との比較
Similar Compounds
Val-Cit-PABC: Another linker used in ADCs with similar properties but without the DEA moiety.
Gly-Gly-PABC: A linker with a glycine-glycine dipeptide instead of valine-citrulline.
MC-VC-PABC: A linker with a maleimide-caproyl group instead of DEA.
Uniqueness
Val-Cit-PAB-DEA-COOH is unique due to its DEA moiety, which enhances its solubility and stability. This makes it particularly suitable for use in ADCs, where stability and targeted drug release are crucial .
特性
分子式 |
C26H41N7O9 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC名 |
2-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxyacetic acid |
InChI |
InChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1 |
InChIキー |
OLFIYNPPRFUFOW-FPOVZHCZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



